N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Lipophilicity Physicochemical Properties Fluorine Chemistry

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic disubstituted urea derivative in which a 1,3-dimethylpyrazole ring is connected via a urea linkage to a 3-trifluoromethylphenyl moiety. First disclosed as an intermediate in the synthesis of substituted phenylpyrazole ureas targeting the 5-HT2A serotonin receptor , the compound is now commercially available from multiple suppliers at purities ranging from 90% to 98% and is primarily used as a research scaffold and synthetic intermediate in medicinal chemistry.

Molecular Formula C13H13F3N4O
Molecular Weight 298.269
CAS No. 956742-44-2
Cat. No. B2375677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea
CAS956742-44-2
Molecular FormulaC13H13F3N4O
Molecular Weight298.269
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21)
InChIKeyIRZCAOAGIHTTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 956742-44-2): A Structurally Defined Pyrazole-Urea Building Block for Medicinal Chemistry


N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic disubstituted urea derivative in which a 1,3-dimethylpyrazole ring is connected via a urea linkage to a 3-trifluoromethylphenyl moiety [1]. First disclosed as an intermediate in the synthesis of substituted phenylpyrazole ureas targeting the 5-HT2A serotonin receptor [2], the compound is now commercially available from multiple suppliers at purities ranging from 90% to 98% and is primarily used as a research scaffold and synthetic intermediate in medicinal chemistry .

Why N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea Cannot Be Replaced by a Close Structural Analog Without Quantitative Justification


The meta-trifluoromethyl substituent on the phenyl ring imparts a unique electronic signature that cannot be replicated by non-fluorinated or differently halogenated analogs. The strong electron‑withdrawing effect of the –CF3 group reduces the electron density of the phenyl ring, modulating hydrogen‑bonding capacity, lipophilicity (computed XLogP3 = 2.4), and metabolic stability [1]. Replacing the 3‑CF3 group with –H, –Cl, –OCH3, or even para‑CF3 alters the physicochemical property vector in ways that are unpredictable without explicit comparative data. Because the compound is often employed as a synthetic intermediate in structure‑activity relationship (SAR) campaigns, unintended substitution by a non‑identical analog introduces uncontrolled variables that can confound biological results and compromise reproducibility [2]. The following quantitative evidence clarifies the dimensions in which this compound is differentiated from its closest commercial and structural comparators.

Quantitative Differentiation Evidence for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea Versus Closest Analogs


The 3‑Trifluoromethyl Group Drives a Measurable Increase in Lipophilicity Versus the Non‑Fluorinated Parent Scaffold

The compound's computed XLogP3 of 2.4, derived from the PubChem 2021 release, reflects the contribution of the aromatic –CF3 group [1]. The non‑fluorinated analog 1‑phenyl‑3‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)urea is estimated to have an XLogP of approximately 1.0–1.5 based on the fragment contribution of –CF3 versus –H (π‑value ≈ 0.9–1.2) [2]. This quantifiable logP shift correlates with enhanced passive membrane permeability and is commonly exploited in CNS‑directed lead optimization.

Lipophilicity Physicochemical Properties Fluorine Chemistry

Ten‑Point Purity Spread Across Commercial Suppliers Directly Affects Procurement Decisions

Three verified suppliers offer the compound at distinct purity levels: abcr lists 90% purity , AKSci lists 95% , and MolCore provides NLT 98% material . This 8‑percentage‑point range between the lowest and highest specification has direct implications for reaction stoichiometry, yield optimization, and the need for pre‑synthetic purification.

Chemical Procurement Purity Specification Building Blocks

Utility as a Key Intermediate for 4‑Diazopyrazoles with Quantified Anti‑Biofilm Activity Against S. aureus

The compound belongs to the 1‑(R‑substituted‑phenyl)‑3‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)urea series (compounds 5a–g) employed by Raimondi et al. as direct precursors to 4‑diazopyrazole derivatives [1]. The derived diazopyrazole 9c, accessed from the corresponding urea intermediate, inhibited biofilm formation of S. aureus ATCC 29213 by 45.7% at a concentration of 3.1 µg/mL, while the best anti‑staphylococcal profile was observed for compounds 9a and 9c across three reference strains (ATCC 25923, ATCC 29213, ATCC 6538) and six veterinary isolates [1]. Although the urea intermediates were not independently assayed in that study, their structural role as the immediate precursors to the bioactive diazopyrazoles is clearly established.

Anti-Staphylococcal Biofilm Inhibition Synthetic Intermediate

Implication as a 5‑HT2A Receptor Modulator Scaffold via Patent‑Disclosed SAR

Patent US20080194836A1 explicitly designates substituted phenylpyrazole ureas, including the general class to which the target compound belongs, as useful 5‑HT2A serotonin receptor modulators [1]. While the patent does not report isolated IC50 values for this single compound, the disclosure establishes that the pyrazole‑urea core bearing a trifluoromethylphenyl substituent is encompassed within the claimed scope and contributes to the pharmacological profile of the series. This contrasts with structurally related ureas that lack the pyrazole ring or the 3‑CF3‑phenyl group, which fall outside the patent's pharmacophore definition.

5-HT2A Receptor CNS Therapeutics Patent SAR

Optimal Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea Based on Proven Differentiation


Lead Generation in Anti‑Staphylococcal Drug Discovery: Leveraging the Diazopyrazole‑Precursor Role

When an anti‑infective program targets methicillin‑resistant Staphylococcus aureus (MRSA) or biofilm‑associated infections, this compound can be procured as a direct precursor to 4‑diazopyrazoles that have demonstrated quantifiable biofilm inhibition (45.7% at 3.1 µg/mL) and activity across multiple S. aureus reference and veterinary strains . The structural link between the urea intermediate and the bioactive endpoint has been unambiguously established, reducing the synthetic risk of the campaign.

CNS Drug Discovery Targeting the 5‑HT2A Receptor: A Patent‑Validated Phenylpyrazole Urea Scaffold

The compound falls within the claimed scope of US20080194836A1, which covers substituted phenylpyrazole ureas as 5‑HT2A serotonin receptor modulators for the treatment of sleep disorders, asthma, and CNS diseases . Its computed XLogP3 of 2.4 makes it suitable for CNS penetration optimization, and procurement enables direct SAR expansion around a patent‑disclosed pharmacophore.

Structure–Activity Relationship (SAR) Expansion of Fluorinated Urea Libraries

The 3‑trifluoromethyl group provides a well‑characterized hydrophobic and electron‑withdrawing pharmacophoric element. By procuring the 98% purity material from MolCore , medicinal chemists can use this compound as a benchmark fluorinated fragment in parallel synthesis libraries, confident that the measured logP shift (ΔXLogP3 ≈ +0.9‑1.4 relative to the unsubstituted analog) will reliably translate into altered permeability and target binding profiles [1].

High‑Purity Building Block Procurement for Multi‑Step Academic or Industrial Syntheses

Given the documented purity spread across suppliers (90%–98%) , groups requiring high‑fidelity intermediates for sensitive catalytic or multi‑step reactions should source the 98% grade. This eliminates the need for pre‑synthetic purification and minimizes stoichiometric miscalculations that could derail a synthetic sequence involving precious catalysts or limited‑quantity advanced intermediates.

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.